2-{[4-chloro-3-(trifluoromethyl)phenyl]sulfanyl}-N-(1-cyano-1,2-dimethylpropyl)propanamide
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Overview
Description
2-{[4-chloro-3-(trifluoromethyl)phenyl]sulfanyl}-N-(1-cyano-1,2-dimethylpropyl)propanamide is a complex organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-chloro-3-(trifluoromethyl)phenyl]sulfanyl}-N-(1-cyano-1,2-dimethylpropyl)propanamide typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Sulfanyl Group:
Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction, often using cyanide salts under controlled conditions.
Amidation: The final step involves the formation of the amide bond, typically through a condensation reaction between an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[4-chloro-3-(trifluoromethyl)phenyl]sulfanyl}-N-(1-cyano-1,2-dimethylpropyl)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler forms or alter its functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halides, cyanides, and amines are commonly employed under controlled temperature and pressure conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
2-{[4-chloro-3-(trifluoromethyl)phenyl]sulfanyl}-N-(1-cyano-1,2-dimethylpropyl)propanamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[4-chloro-3-(trifluoromethyl)phenyl]sulfanyl}-N-(1-cyano-1,2-dimethylpropyl)propanamide involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic effects. The compound may act by binding to enzymes or receptors, altering their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- **2-{[4-chloro-3-(trifluoromethyl)phenyl]sulfanyl}-N-(1-cyano-1,2-dimethylpropyl)propanamide shares structural similarities with other sulfanyl and cyano-containing compounds.
2-Methyltetrahydrofuran: A bio-renewable solvent with applications in organic synthesis.
Tetrahydrofuran: Commonly used in Grignard reactions and as a solvent in various chemical processes.
Uniqueness
The unique combination of functional groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-[4-chloro-3-(trifluoromethyl)phenyl]sulfanyl-N-(2-cyano-3-methylbutan-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClF3N2OS/c1-9(2)15(4,8-21)22-14(23)10(3)24-11-5-6-13(17)12(7-11)16(18,19)20/h5-7,9-10H,1-4H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLKIZWVIJVEESR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)C(C)SC1=CC(=C(C=C1)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClF3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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